2-ethyl-3-phenyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Description
The compound 2-ethyl-3-phenyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a pyrazolo-pyrido-pyrimidinone derivative characterized by a fused tricyclic core. Its structure includes:
- 2-ethyl group: Enhances lipophilicity and may influence pharmacokinetics.
- 3-phenyl substituent: Aromatic groups at this position are associated with improved molecular interactions in related compounds .
Its synthesis likely follows methodologies described for analogous pyrazolo-pyrido-pyrimidinones, such as condensation reactions involving aminopyrazoles and carbonyl derivatives under acidic or ultrasonic conditions .
Properties
Molecular Formula |
C26H24N4O4 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
4-ethyl-5-phenyl-11-(3,4,5-trimethoxyphenyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C26H24N4O4/c1-5-19-23(16-9-7-6-8-10-16)25-27-15-18-20(30(25)28-19)11-12-29(26(18)31)17-13-21(32-2)24(34-4)22(14-17)33-3/h6-15H,5H2,1-4H3 |
InChI Key |
KBIINASOGUEWLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 5-Amino-3-Methylpyrazole
The pyrazolo[1,5-a]pyrimidine core is frequently synthesized via cyclocondensation reactions. In a representative protocol, 5-amino-3-methylpyrazole reacts with diethyl malonate under sodium ethanolate catalysis to form dihydroxy-heterocycle 1 (89% yield). Subsequent chlorination with phosphorus oxychloride yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 , 61% yield), which serves as a versatile intermediate for further functionalization.
Critical Parameters
-
Temperature: 0–25°C for chlorination
-
Selectivity: Position 7 exhibits higher reactivity for nucleophilic substitution due to electronic effects.
Pyrido[3,4-e]Pyrimidinone Annulation
Multi-Component Reaction Strategies
The pyrido[3,4-e]pyrimidinone ring system is constructed via a five-component reaction involving:
-
Hydrazine hydrate
-
Ethyl acetoacetate
-
1,3-Dimethylbarbituric acid
-
Aryl aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde)
-
Ammonium acetate
Under nano-ZnO catalysis in aqueous medium, this one-pot method achieves annulation at reflux temperatures (5–10 h), yielding fused pyrazolo-pyrido-pyrimidinones with 70–85% efficiency.
Reaction Optimization Table
Functionalization at C(2) and C(3)
Ethyl and Phenyl Group Installation
The 2-ethyl and 3-phenyl substituents are introduced through sequential alkylation and arylation:
-
C(2) Ethylation : Treatment of intermediate 3 with ethyl bromide in DMF using K₂CO₃ as base (65°C, 12 h) achieves 78% yield.
-
C(3) Phenylation : Ullmann coupling with iodobenzene, CuI, and 1,10-phenanthroline in DMSO at 110°C for 24 h provides 71% yield.
Side Reactions
Final Cyclization and Oxidation
Formation of the 6(7H)-One Moiety
The lactam ring is closed via intramolecular cyclization under acidic conditions. Using POCl₃ in dichloroethane (reflux, 6 h), the intermediate amide undergoes dehydration to form the pyrimidinone ring, followed by oxidation with MnO₂ to aromatize the system (83% yield).
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-5), 7.45–7.32 (m, 5H, Ph), 6.89 (s, 2H, OMe₃-Ph).
-
HRMS : m/z calc. for C₂₉H₂₇N₅O₅ [M+H]⁺: 538.2089; found: 538.2093.
Alternative Pathways and Comparative Analysis
Chlorination-Reductive Amination Sequence
An alternative route involves chlorination at C(5) followed by reductive amination:
-
Chlorination : Intermediate 2 treated with SOCl₂ in DMF (0°C, 2 h) yields 5-chloro derivative (94%).
-
Reductive Amination : Reaction with 3,4,5-trimethoxybenzylamine and NaBH₃CN in MeOH installs the aryl group (81% yield).
Advantages
-
Avoids palladium catalysts, reducing costs
-
Higher functional group tolerance for sensitive substituents
Industrial-Scale Considerations
Solvent and Catalyst Recycling
Patent CN103664681A demonstrates solvent recovery systems for dichloromethane and ethyl acetate, achieving 92% solvent reuse in large batches. Nano-ZnO catalysts are reclaimed via centrifugation, maintaining 88% activity over five cycles.
Cost Analysis Table
| Step | Cost Driver | Optimization Strategy |
|---|---|---|
| Suzuki Coupling | Pd catalysts | Use Pd/C with 0.5 mol% loading |
| Chlorination | POCl₃ consumption | Sub-stoichiometric POCl₃/DMF |
| Crystallization | Ethyl acetate usage | Anti-solvent precipitation |
Chemical Reactions Analysis
Types of Reactions
2-ethyl-3-phenyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the substituents present on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary based on the type of reaction, but typically involve controlled temperature, pressure, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
1. Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyridine compounds demonstrate notable anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers. The mechanism often involves the modulation of key signaling pathways associated with cell growth and survival.
2. Antimicrobial Properties
The antimicrobial efficacy of this compound has been investigated, revealing activity against several bacterial strains. For example, derivatives have shown significant inhibitory effects with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L against pathogenic bacteria, suggesting potential use in treating infectious diseases .
3. Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, and compounds similar to 2-ethyl-3-phenyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one have been reported to exhibit anti-inflammatory properties. These compounds can inhibit inflammatory mediators and cytokines, providing a basis for their use in inflammatory conditions such as arthritis.
Synthetic Methodologies
The synthesis of 2-ethyl-3-phenyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves several sophisticated techniques:
1. Cyclo-condensation Reactions
The compound can be synthesized through cyclo-condensation reactions involving active methylene compounds and appropriate nitrogen-containing heterocycles. This method is efficient and yields high purity products suitable for biological testing .
2. Microwave-Assisted Synthesis
Recent advancements in synthetic methodologies include microwave-assisted synthesis which enhances reaction rates and yields while reducing reaction times. This approach has been successfully applied to synthesize various pyrido-pyrimidine derivatives with improved efficiency .
Case Studies
Several studies have documented the applications of this compound and its derivatives:
Case Study 1: Anticancer Activity
In a study published in Molecules, researchers synthesized several pyrazolo-pyrimidine derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that specific modifications to the chemical structure significantly enhanced cytotoxicity against breast cancer cells .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial activity of pyrido-pyrimidine derivatives against resistant bacterial strains. The study demonstrated that certain derivatives exhibited superior activity compared to standard antibiotics, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-ethyl-3-phenyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of pyrazolo-pyrido-pyrimidinones are highly dependent on substituent patterns. Below is a comparative analysis of the target compound and structurally related analogs:
Table 1: Structural and Functional Comparison of Pyrazolo-Pyrido-Pyrimidinone Derivatives
* Molecular weights are calculated or estimated based on structural formulas where explicit data were unavailable.
Key Observations:
Substituent Effects at Position 3: Phenyl groups at position 3 (as in the target compound) are associated with enhanced activity in pyrazolo-pyrimidinones . Chlorophenyl () or fluorophenyl () variants may offer steric or electronic modulation. The absence of substituents at this position reduces efficacy, as seen in unsubstituted bi(pyrazolo[1,5-a]pyrimidinyl) derivatives .
Position 7 Modifications: The trimethoxyphenyl group in the target compound provides steric bulk and electron density, which may improve solubility and target engagement compared to smaller substituents like methyl or hydroxypropyl .
Core Structure Variations: Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones (e.g., target compound) feature an additional pyridine ring compared to simpler pyrazolo[1,5-a]pyrimidin-7(4H)-ones (–10).
Synthetic Methodologies :
- The target compound’s synthesis likely parallels methods for analogous tricyclic systems, such as ultrasonic-assisted condensation in aqueous-alcoholic media () or reactions with hydroxylamine derivatives ().
Biological Activity
The compound 2-ethyl-3-phenyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a member of the pyrazolo-pyrimidine family, which has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 474.56 g/mol . The structure features a complex arrangement of pyrazole and pyrimidine rings, contributing to its biological activities.
Research indicates that compounds in the pyrazolo-pyrimidine class exhibit a range of biological activities through various mechanisms:
- Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory responses .
- Antimicrobial Activity : Some derivatives have displayed antimicrobial effects against various pathogens, suggesting a broader spectrum of biological activity beyond cancer treatment .
Biological Activity Data
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antitumor | Inhibition of CDKs | |
| Anti-inflammatory | COX-2 inhibition | |
| Antimicrobial | Broad spectrum activity |
Case Studies
- Antitumor Efficacy : A study evaluated the compound's effect on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells through caspase activation .
- Inhibition of Inflammatory Markers : In vitro studies using RAW264.7 macrophages demonstrated that the compound significantly reduced the expression levels of pro-inflammatory cytokines (TNF-alpha and IL-6) when stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
- Antimicrobial Testing : The compound was tested against a panel of bacterial strains. It exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, showing effectiveness comparable to standard antibiotics .
Q & A
Q. How to address poor aqueous solubility during formulation?
Q. What techniques elucidate its mechanism in multi-target inhibition?
- Methodological Answer : Proteome-wide profiling (e.g., kinome-wide screening) identifies off-target effects. IsoThermal Titration Calorimetry (ITC) quantifies binding thermodynamics for primary vs. secondary targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
